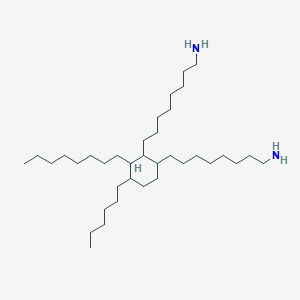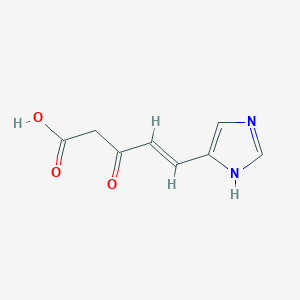![molecular formula C10H10N4 B12818742 N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes. The compound’s structure consists of a benzimidazole ring substituted with dimethyl groups at positions 4 and 5, and a cyanamide group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the cyclization of o-phenylenediamine with appropriate nitriles under acidic or basic conditions. One common method includes the reaction of 4,5-dimethyl-o-phenylenediamine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-1H-benzimidazole: Lacks the cyanamide group but shares the benzimidazole core structure.
N-(1H-benzo[d]imidazol-2-yl)cyanamide: Similar structure but without the dimethyl substitutions.
2-Cyanobenzimidazole: Contains the cyanamide group but lacks the dimethyl substitutions.
Uniqueness
N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide is unique due to the presence of both dimethyl groups and the cyanamide group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10N4 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(4,5-dimethyl-1H-benzimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H10N4/c1-6-3-4-8-9(7(6)2)14-10(13-8)12-5-11/h3-4H,1-2H3,(H2,12,13,14) |
Clé InChI |
QWPUNDLEJZWSOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)NC(=N2)NC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)
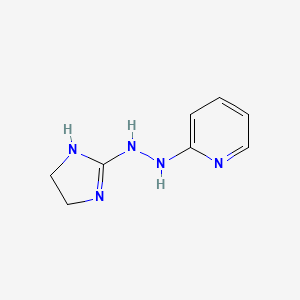
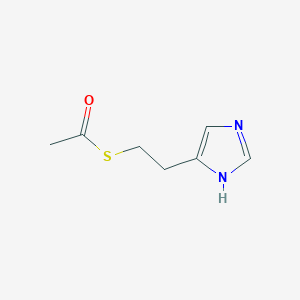

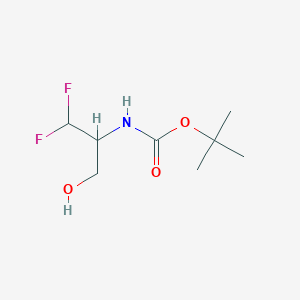

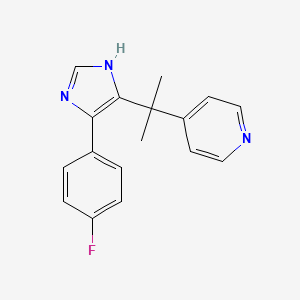
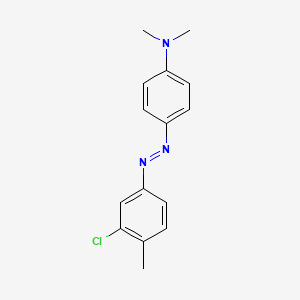
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)

